molecular formula C10H7ClN2 B2664200 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile CAS No. 1484470-70-3

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile

Cat. No.: B2664200
CAS No.: 1484470-70-3
M. Wt: 190.63
InChI Key: WSXKXXSSMVNRDS-UHFFFAOYSA-N
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Description

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile is a chemical compound with the molecular formula C10H7ClN2 and a molecular weight of 190.63 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, a prop-2-yn-1-ylamino group, and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile typically involves the reaction of 5-chloro-2-nitrobenzonitrile with prop-2-yn-1-amine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Addition: The prop-2-yn-1-ylamino group can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-(prop-2-ynylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXKXXSSMVNRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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